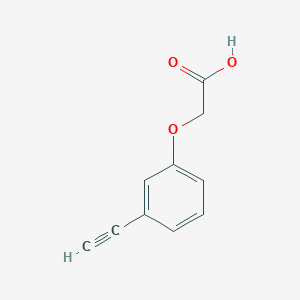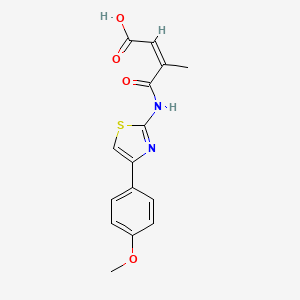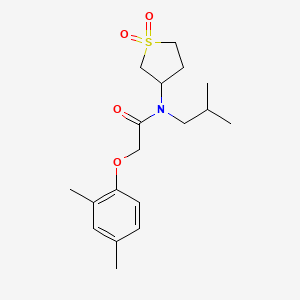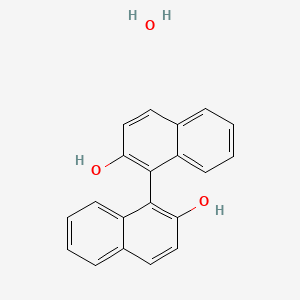
2-(3-Ethynylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethynylphenoxy)acetic acid, also known as ethynylphenoxyacetic acid (EPAA), is an organic compound that belongs to the family of phenoxyacetic acids. It has a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H8O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h1,3-6H,7H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 176.17 . The boiling point is predicted to be 331.3±22.0 °C, and the density is predicted to be 1.24±0.1 g/cm3 .科学的研究の応用
Adsorption Studies
- Adsorption Thermodynamics : Compounds similar to "2-(3-Ethynylphenoxy)acetic acid" have been studied for their adsorption behavior on surfaces like nano-composite materials. For example, the adsorption of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate indicates the effectiveness of these materials in removing pesticides from aqueous solutions (Khan & Akhtar, 2011).
Environmental Impact and Remediation
- Phytoremediation Enhancement : Research on bacterial endophytes shows potential for enhancing phytoremediation of organochlorine herbicides like 2,4-Dichlorophenoxyacetic acid. This demonstrates the ability of genetically modified organisms to assist in the degradation of environmental pollutants, ensuring that crops remain unaffected by toxic residues (Germaine et al., 2006).
Biochemical and Pharmacological Applications
- Drug Synthesis and Anticancer Activity : The synthesis of compounds structurally similar to "this compound" has shown potential in the medical field, such as the creation of anticancer drugs through molecular docking analysis. This underscores the significance of chemical synthesis and structural analysis in drug development (Sharma et al., 2018).
Advanced Oxidation Processes for Degradation
- Advanced Oxidation : Studies on the degradation of related compounds, such as 2,4-Dichlorophenoxyacetic acid, using UV and UV-H2O2 processes highlight the effectiveness of these methods in pollutant breakdown. This research is crucial for developing water treatment technologies that can efficiently remove herbicides and other organic contaminants from the environment (Adak et al., 2019).
Enzymatic Applications
- Enzymatic Hydrolysis : The application of immobilized lipase for the production of pharmaceuticals, such as a prototype anti-asthma drug, exemplifies the utility of enzymatic processes in drug synthesis. This showcases the role of biocatalysis in creating more efficient and environmentally friendly manufacturing processes (Bevilaqua et al., 2004).
Safety and Hazards
The safety information for 2-(3-Ethynylphenoxy)acetic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
特性
IUPAC Name |
2-(3-ethynylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h1,3-6H,7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBSVEMPEQNUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
290311-11-4 |
Source


|
| Record name | 2-(3-ethynylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-(trifluoromethoxy)benzamide](/img/structure/B2585809.png)

![1,3-Dimethyl-5-(1,3-dimethylureidocarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2585813.png)
![3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B2585816.png)
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2585817.png)


![(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2585822.png)


